molecular formula C13H17NO2 B8447811 ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate

ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate

Cat. No. B8447811
M. Wt: 219.28 g/mol
InChI Key: HJWLCKRMBWFGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)14-9-7-11-5-3-4-6-12(11)8-10-14/h3-6H,2,7-10H2,1H3

InChI Key

HJWLCKRMBWFGKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.75 g of 2,3,4,5-tetrahydro-1H-3-benzazepine in 20 ml of dichloromethane was added 2.884 ml of pyridine. The reaction mixture was ice-cooled, and 1.705 ml of ethyl chloroformate which had been dissolved in 5 ml of dichloromethane was added dropwise thereto, followed by stirring overnight. The reaction mixture was concentrated under reduced pressure and the residue was purified by silica gel chromatography (elution solvent: HEX-EtOAc) to obtain 2.15 g of ethyl 1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate as a pale yellow oily substance.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.884 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.705 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of benzazepine hydrochloride (5.0 g, 27.2 mmol) in DCM (˜50 ml) diisopropyl ethylamine (10.4 ml, 59.8 mmol) was added at 0° C., followed by dropwise addition of ethyl chloroformate (2.86 ml, 29.9 mmol). The reaction was stirred at 0° C. for 1 hour and then allowed to warm to room temperature over 2 hours. LCMS indicated reaction was complete, and 1N HCl (˜100 ml) was added to the reaction. The layers were separated and the aqueous layer was extracted with additional DCM (2×). The combined DCM extracts were washed with brine and dried over Na2SO4. The solvent was evaporated in vacuo and the residue purified by silica-gel chromatography (gradient elution: 0 to 40% EtOAc in hexanes) to provide the sub-title product as an oil (5.5 g). 1HNMR (CDCl3) δ 7.14 (s, 4H), 4.18 (q, J=7.2 Hz, 2H), 3.61 (bs, 4H), 2.92 (bs, 4H), 1.29 (t, J=7.2 Hz, 3H); MS: ESI (positive): 220 (M+H).
Name
benzazepine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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